molecular formula C9H11NO2 B1455793 2-Cyanospiro[3.3]heptane-2-carboxylic acid CAS No. 1487965-23-0

2-Cyanospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1455793
CAS No.: 1487965-23-0
M. Wt: 165.19 g/mol
InChI Key: BSLVGWJGGURLLP-UHFFFAOYSA-N
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Description

“2-Cyanospiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 1487965-23-0 . It has a molecular weight of 165.19 . The compound is stored at 4 degrees Celsius and it is in powder form .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The IUPAC Name of the compound is this compound . The Inchi Code is 1S/C9H11NO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-5H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is in powder form . It is stored at 4 degrees Celsius . The molecular weight of the compound is 165.19 .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse with water .

Biochemical Analysis

Biochemical Properties

2-Cyanospiro[3.3]heptane-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s cyano and carboxylic acid groups are key to its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, protein folding, and other biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signal transduction. Additionally, it can impact the expression of genes related to metabolic pathways, thereby affecting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can induce conformational changes in proteins, enhancing their catalytic efficiency. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular function. At higher doses, it can cause adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can impact the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate local biochemical reactions and cellular processes, contributing to its overall effects on cell function .

Properties

IUPAC Name

2-cyanospiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLVGWJGGURLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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